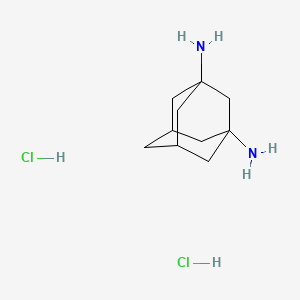

Adamantane-1,3-diamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

adamantane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXSCYTYFTSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181140 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26562-81-2 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adamantane-1,3-diamine Dihydrochloride: A Technical Guide to its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, including enhanced lipophilicity and metabolic stability.[1][2][3][4][5] Adamantane-1,3-diamine dihydrochloride, a derivative of adamantane, is a key intermediate in the synthesis of various biologically active compounds.[6][7] This technical guide provides an in-depth overview of the core basic properties of this compound, focusing on its physicochemical characteristics, basicity, solubility, and stability. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its rigid adamantane core is non-polar, while the two primary amine groups, present as hydrochloride salts, contribute to its polarity and potential for aqueous solubility.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀Cl₂N₂ | [8] |

| Molecular Weight | 239.18 g/mol | [9] |

| Appearance | White to Yellow Solid | [8] |

| Melting Point | 308-350 °C (decomposes) | [8] |

| Boiling Point (Free Base) | ~249 °C | |

| Flash Point (Free Base) | 122 °C |

Basicity and pKa

Predicted pKa Values

Due to the insulating effect of the rigid adamantane cage, the two amine groups are expected to have similar basicities, though the second pKa will be lower than the first due to electrostatic repulsion. For comparison, the pKa of the simpler 1-aminoadamantane (amantadine) is approximately 10.58.[15] The pKa values for adamantane-1,3-diamine are likely to be in a similar range.

| pKa | Predicted Value Range | Method |

| pKa₁ | 10.0 - 11.0 | Computational (DFT), Comparison to analogs |

| pKa₂ | 9.0 - 10.0 | Computational (DFT), Comparison to analogs |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[16][17][18][19]

Objective: To determine the two pKa values of this compound in an aqueous solution.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water (degassed)

-

Potentiometer with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL)

-

Beaker (50 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 24 mg of this compound and dissolve it in 20 mL of deionized water in a 50 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the second equivalence point, which will be indicated by a sharp change in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values correspond to the pH at the half-equivalence points. The first pKa is the pH at the point where half of the first equivalent of NaOH has been added, and the second pKa is the pH at the midpoint between the first and second equivalence points.

Caption: Experimental workflow for pKa determination.

Solubility

The solubility of a drug candidate is a critical factor for its oral bioavailability and formulation development.[20][21][22] The dihydrochloride salt form of adamantane-1,3-diamine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the hydrochloride salts.

Qualitative Solubility

Based on the general principles of solubility for amine hydrochlorides, this compound is expected to be soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents. The free base, adamantane, is practically insoluble in water but soluble in nonpolar organic solvents.[23][24]

Experimental Protocols for Quantitative Solubility Determination

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery to assess the solubility of a compound.[20][21][25][26][27][28]

This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.[25][27]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Plate reader (e.g., for nephelometry or UV-Vis spectroscopy)

-

Filtration plate

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate and perform serial dilutions with DMSO.

-

Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in the plate reader to detect precipitation.

-

Filtration and UV/LC-MS: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS against a standard curve.

-

This method measures the equilibrium solubility of the solid compound and is considered the "gold standard".[21][22][26][28]

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

-

Solid this compound

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaker/incubator

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the different aqueous buffers.

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant, dilute it if necessary, and analyze the concentration of the dissolved compound by a validated HPLC method.

Caption: Kinetic vs. Thermodynamic solubility workflow.

Stability

The chemical stability of a compound is crucial for its shelf-life and for ensuring the integrity of experimental results. While specific stability data for this compound is not detailed in the provided search results, a general stability-indicating assay can be designed.

Stability-Indicating Assay Protocol

A stability-indicating assay is an analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, impurities, and excipients.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a PDA or MS detector

-

Forced degradation chamber (for heat and light exposure)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in water or a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the remaining parent compound and identify any major degradation products.

Biological Context and Potential Signaling Pathways

Adamantane derivatives have a rich history in drug development, with notable examples including the antiviral amantadine and the NMDA receptor antagonist memantine.[2][4] These compounds often exert their effects by interacting with ion channels or receptors.[2][29] While the specific biological targets of adamantane-1,3-diamine are not well-defined, its structural similarity to other bioactive adamantanes suggests potential activity in the central nervous system or as an antiviral agent. For instance, it could potentially modulate the activity of an ion channel.

Caption: Hypothetical ion channel modulation pathway.

Conclusion

This compound is a valuable building block in medicinal chemistry, owing to the unique structural and physicochemical properties conferred by the adamantane cage. This technical guide has provided a comprehensive overview of its basic properties, including its physicochemical characteristics, predicted basicity, and expected solubility and stability profiles. The detailed experimental protocols for pKa and solubility determination offer a practical resource for researchers. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. jchr.org [jchr.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 26562-81-2 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-ADAMANTANEDIAMINE DIHYDROCHLORIDE | 26562-81-2 [amp.chemicalbook.com]

- 9. 26562-81-2 this compound AKSci 5387BA [aksci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. uregina.scholaris.ca [uregina.scholaris.ca]

- 14. mdpi.com [mdpi.com]

- 15. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. blog.metrohmusa.com [blog.metrohmusa.com]

- 17. researchgate.net [researchgate.net]

- 18. ajrconline.org [ajrconline.org]

- 19. researchgate.net [researchgate.net]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. evotec.com [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. Adamantane - Wikipedia [en.wikipedia.org]

- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 26. In-vitro Thermodynamic Solubility [protocols.io]

- 27. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 29. mdpi.com [mdpi.com]

Adamantane-1,3-diamine dihydrochloride CAS number 26562-81-2

CAS Number: 26562-81-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1,3-diamine dihydrochloride is the salt form of 1,3-diaminoadamantane, a rigid, cage-like diamine that serves as a versatile building block in medicinal chemistry and materials science. The adamantane core, a unique tricyclic hydrocarbon, imparts desirable properties such as high thermal stability, lipophilicity, and a well-defined three-dimensional structure.[1] The dihydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable for use in a variety of synthetic applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics and advanced materials.

Chemical and Physical Properties

This compound is a white to yellow solid.[2] Its rigid, diamondoid structure is a key feature, influencing the physical and chemical properties of its derivatives. The 1,3-disubstitution pattern results in an achiral molecule, which can be advantageous in synthetic applications by reducing the formation of complex isomeric mixtures.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26562-81-2 | [3] |

| Molecular Formula | C₁₀H₂₀Cl₂N₂ | [4] |

| Molecular Weight | 239.19 g/mol | [4] |

| Appearance | White to Yellow Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C | [2] |

| Boiling Point | 248.6°C at 760 mmHg (of free base) | [5] |

| Flash Point | 122°C (of free base) | [5] |

Synthesis and Experimental Protocols

The synthesis of adamantane-1,3-diamine typically proceeds from adamantane, which is first brominated to yield 1,3-dibromoadamantane. This intermediate is then aminated to produce the free diamine, which can be subsequently converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of Adamantane-1,3-diamine

This protocol is adapted from the work of Zhu et al. (2012).[6]

Step 1: Synthesis of 1,3-Dibromoadamantane

-

To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.

-

Maintain the reaction at this temperature for 24 hours.

-

Upon completion, treat the reaction mixture with aqueous sodium sulfite.

-

Separate the organic layer and concentrate it to obtain a yellow solid.

-

Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.

Step 2: Synthesis of Adamantane-1,3-diamine

-

In a round-bottom flask pre-heated to 140°C in an oil bath, add 1,3-dibromoadamantane, trifluoroacetic acid, and urea to diphenyl ether.

-

Heat the reaction mixture to 180°C and maintain for 1.5 hours.

-

Cool the mixture and extract with chloroform (CHCl₃).

-

Concentrate the organic layer by vacuum distillation to obtain a white, oily solid.

-

Dissolve the solid in 2M hydrochloric acid (HCl).

-

Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.

-

Extract the solution with CHCl₃, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate it by vacuum distillation to yield the final product, adamantane-1,3-diamine.

Experimental Protocol: Preparation of this compound

A common method for the preparation of the dihydrochloride salt from the free diamine is through treatment with hydrochloric acid.

-

Dissolve the synthesized adamantane-1,3-diamine in a suitable solvent such as ethanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) to the diamine solution.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate can be collected by filtration and purified by recrystallization, for example, from a mixture of absolute ethanol and diethyl ether.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound are not widely available in peer-reviewed literature. The data presented below are for the free base, adamantane-1,3-diamine, as reported by Zhu et al. (2012).[6] These values can serve as a reference for the characterization of the free amine precursor.

Table 2: NMR Data for Adamantane-1,3-diamine (Free Base)

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | Benzene-d₆ | 1.23 (s, 2H), 1.32 (m, 10H), 1.44 (NH₂, 4H), 1.95 (m, 2H) | [6] |

| ¹³C NMR | Benzene-d₆ | 31 (C-5, C-7), 35.38 (C-6), 45.3 (C-4, C-8, C-9, C-10), 49.22 (C-1, C-3), 54.7 (C-2) | [6] |

Applications in Research and Development

This compound is primarily utilized as a rigid building block in organic synthesis. Its unique structural features have led to its application in several areas of research and development.

Medicinal Chemistry and Drug Development

The adamantane scaffold is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[2] Adamantane-1,3-diamine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for its incorporation into larger structures as a rigid linker, which can be crucial for optimizing the binding affinity of a drug to its target.[2]

Materials Science

The rigid and well-defined structure of adamantane-1,3-diamine makes it a valuable monomer in the synthesis of advanced polymers, such as polyamides. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.[6] It has also been explored as a linker in the formation of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where its defined geometry can lead to materials with high porosity and surface area, suitable for applications in gas storage and catalysis.[2]

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity and cytotoxicity of this compound itself. The majority of research has focused on more complex derivatives where the adamantane-1,3-diamine moiety serves as a structural component. The biological effects of adamantane-containing compounds are diverse and depend on the other functional groups present in the molecule. For instance, other adamantane amines, like amantadine, are known to have antiviral and neurological effects. However, it cannot be assumed that this compound possesses similar activities. Further research is needed to elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its rigid, cage-like structure and bifunctional nature make it a key intermediate in the development of a wide range of molecules, from potentially therapeutic agents to advanced materials. While specific biological data for the compound itself is scarce, its utility as a structural scaffold in medicinal chemistry and materials science is well-recognized. This technical guide provides a foundation of its known properties and synthetic methodologies to aid researchers and developers in harnessing the potential of this unique chemical entity. Further investigation into the biological and pharmacological properties of this compound is warranted to fully explore its potential applications.

References

An In-depth Technical Guide on the Structure and Conformation of Adamantane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of adamantane-1,3-diamine. Due to its rigid, cage-like structure, this diamine is a valuable building block in medicinal chemistry and materials science.[1] Understanding its three-dimensional arrangement is crucial for the rational design of novel therapeutics and advanced materials.

Molecular Structure

Adamantane-1,3-diamine consists of a highly symmetric and rigid adamantane core with two primary amino groups attached to the bridgehead positions 1 and 3.[2] The adamantane cage is composed of three fused cyclohexane rings in the chair conformation, resulting in a strain-free and conformationally locked scaffold.[3]

While a crystal structure for adamantane-1,3-diamine is not publicly available, extensive studies on the parent adamantane and closely related 1,3-disubstituted derivatives provide a detailed understanding of its expected geometry.

The Adamantane Core

The carbon skeleton of adamantane-1,3-diamine is expected to retain the high Td symmetry of the parent adamantane molecule. X-ray crystallography and electron diffraction studies of adamantane have determined the C-C bond lengths to be approximately 1.54 Å and the C-H bond lengths to be around 1.112 Å.[4] The bond angles within the cage are tetrahedral, close to 109.5°.

The structural parameters of the adamantane cage in 1,3-disubstituted adamantanes are very similar to the parent compound. Below is a summary of the crystallographic data for 1,3-dibromoadamantane and 1,3-adamantanediol, which serve as excellent models for the adamantane-1,3-diamine core.

Table 1: Crystallographic Data for 1,3-Disubstituted Adamantane Analogs

| Parameter | 1,3-Dibromoadamantane[4] | 1,3-Adamantanediol[4] |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | P63/mcm |

| a (Å) | 6.754 | 6.887 |

| b (Å) | 10.081 | 6.887 |

| c (Å) | 15.652 | 10.894 |

| Z | 4 | 6 |

The Amino Substituents

The two primary amino groups are situated at the bridgehead carbon atoms (C1 and C3). The orientation of these amino groups is of particular interest for applications in drug design and supramolecular chemistry. The C-N bond length is expected to be in the typical range for an sp³ carbon-amine bond, approximately 1.47 Å.

The conformation of the amino groups, specifically the rotation around the C-N bonds, will be influenced by steric interactions with the adamantane cage and any intermolecular interactions, such as hydrogen bonding in the solid state or in solution.

Conformational Analysis

The rigid nature of the adamantane core significantly limits the conformational freedom of adamantane-1,3-diamine. The primary conformational flexibility arises from the rotation of the two amino groups.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of adamantane derivatives in solution.[5] The high symmetry of the adamantane core is reflected in its simple NMR spectra, which become more complex upon substitution.

Table 2: 1H NMR Spectral Data for Adamantane-1,3-diamine [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.23 | s | 2H | H-2 |

| 1.32 | m | 10H | H-4, H-5, H-6, H-7, H-8, H-9, H-10 |

| 1.44 | s | 4H | NH2 |

| 1.95 | m | 2H | H-5, H-7 |

Table 3: 13C NMR Spectral Data for Adamantane-1,3-diamine [6]

| Chemical Shift (δ, ppm) | Assignment |

| 31.0 | C-5, C-7 |

| 35.38 | C-6 |

| 45.3 | C-4, C-8, C-9, C-10 |

| 49.22 | C-1, C-3 |

| 54.7 | C-2 |

The provided NMR data confirms the C2v symmetry of the molecule in solution.

Computational Studies

Computational methods, such as Density Functional Theory (DFT), are valuable for investigating the conformational preferences and energetics of molecules. A DFT study at the B3LYP/6–31G** level on the 1,3-adamantanediyl dication found this structure to be the most stable among the isomeric adamantanediyl dications.[7] This highlights the inherent stability of the 1,3-disubstituted adamantane framework.

For adamantane-1,3-diamine, computational modeling could provide insights into the rotational barrier of the C-N bonds and the preferred orientation of the amino groups. Such studies would typically involve geometry optimization to find the lowest energy conformation and transition state calculations to determine the energy barriers for rotation.

Experimental Protocols

Synthesis of Adamantane-1,3-diamine

A common synthetic route to adamantane-1,3-diamine involves the amination of 1,3-dibromoadamantane.[6]

Protocol:

-

1,3-Dibromoadamantane is reacted with urea in the presence of trifluoroacetic acid (TFA) with diphenyl ether as a solvent.[6]

-

The reaction mixture is heated to approximately 180°C for 1.5 hours.[6]

-

After cooling, the mixture is extracted with a suitable organic solvent like chloroform.

-

The organic layer is then treated with an acid (e.g., 2M HCl) to protonate the diamine, making it water-soluble.

-

The aqueous layer is separated and basified with a strong base (e.g., NaOH) to a pH of 11 to deprotonate the diamine.

-

The product is then extracted back into an organic solvent, dried over a drying agent (e.g., MgSO4), and the solvent is removed under vacuum to yield the final product.

X-ray Crystallography

Although a crystal structure for adamantane-1,3-diamine is not available, the following is a general protocol for single-crystal X-ray diffraction, which would be the definitive method for determining its solid-state structure.

Protocol:

-

Crystallization: Grow single crystals of adamantane-1,3-diamine suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of adamantane-1,3-diamine and for studying its conformation in solution.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of adamantane-1,3-diamine in a suitable deuterated solvent (e.g., benzene-d6, chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For more detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. NOESY experiments are particularly useful for determining through-space proximities of protons, which can help define the orientation of the amino groups relative to the adamantane cage.

Visualizations

Caption: Adamantane-1,3-diamine molecular graph.

Caption: Workflow for structural analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane-1,3-diamine (1 x 5 g) | Reagentia [reagentia.eu]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+ - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Adamantane Diamine Derivatives: A Technical Guide to Lipophilicity and Solubility

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount to successful therapeutic design. Among the vast chemical scaffolds available, adamantane-based structures have garnered significant interest due to their unique rigid, three-dimensional nature. This guide provides an in-depth exploration of the lipophilicity and solubility of adamantane diamine derivatives, crucial parameters influencing their pharmacokinetic and pharmacodynamic profiles.

The incorporation of the bulky, hydrophobic adamantane cage into a molecule is a well-established strategy to enhance its lipophilicity. This "lipophilic bullet" can improve a compound's ability to cross biological membranes, a desirable trait for drugs targeting the central nervous system. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a critical factor for drug formulation and bioavailability. The introduction of one or more amino groups onto the adamantane scaffold, creating adamantane diamine derivatives, serves to modulate these properties by introducing polar, ionizable functionalities.

Quantitative Physicochemical Data

| Compound | Molecular Formula | Calculated logP | Aqueous Solubility |

| Adamantane | C₁₀H₁₆ | ~2.9 | Practically insoluble |

| 1-Adamantylamine (Amantadine) | C₁₀H₁₇N | ~2.4 | Soluble in polar solvents |

| 1,3-Diaminoadamantane | C₁₀H₁₈N₂ | Not available | Expected to be more soluble than 1-adamantylamine |

Note: Calculated logP values can vary depending on the algorithm used. The solubility of amines is pH-dependent.

In a study on soluble epoxide hydrolase inhibitors, it was demonstrated that replacing an adamantyl group with other bicyclic lipophilic groups could increase water solubility by up to 10-fold while maintaining inhibitory activity. This highlights the fine balance required between lipophilicity and solubility for optimal drug design.

Experimental Protocols for Determining Lipophilicity and Solubility

Accurate determination of lipophilicity and solubility is crucial for drug development. The following are standard experimental protocols used in the pharmaceutical industry.

Determination of Lipophilicity (logP/logD)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.

1. Shake-Flask Method (The Gold Standard)

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

-

Principle: The compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for logD). The mixture is shaken until equilibrium is reached, allowing the compound to distribute between the two phases. The concentration of the compound in each phase is then measured.

-

Procedure:

-

Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Accurately weigh a small amount of the adamantane diamine derivative and dissolve it in one of the phases.

-

Combine the two phases in a flask and shake vigorously for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate logP or logD using the formula: logP (or logD) = log([Concentration in octanol] / [Concentration in aqueous phase]).

-

2. High-Performance Liquid Chromatography (HPLC) Method

This is a high-throughput indirect method for estimating lipophilicity based on the retention time of a compound on a reverse-phase HPLC column.

-

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Procedure:

-

Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

Dissolve the adamantane diamine derivative in a suitable solvent.

-

Inject the sample onto a calibrated reverse-phase HPLC system.

-

Measure the retention time of the compound.

-

A calibration curve is generated by running a series of standards with known logP values under the same chromatographic conditions.

-

The logP of the test compound is then determined by interpolating its retention time on the calibration curve.

-

Determination of Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. Both thermodynamic and kinetic solubility are important to measure.

1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

-

Principle: An excess of the solid compound is equilibrated with the solvent (e.g., water, buffer) for a sufficient time to reach a saturated solution. The concentration of the dissolved compound is then measured.

-

Procedure:

-

Add an excess amount of the solid adamantane diamine derivative to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Shake or stir the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the compound in the clear filtrate using an analytical method like HPLC or LC-MS/MS.

-

The measured concentration represents the thermodynamic solubility.

-

2. Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

-

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Procedure:

-

Prepare a high-concentration stock solution of the adamantane diamine derivative in DMSO.

-

In a multi-well plate, add the aqueous buffer.

-

Add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the wells.

-

Incubate the plate for a short period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

Visualizing Experimental Workflows and Structure-Property Relationships

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Spectroscopic and Structural Characterization of Adamantane-1,3-Diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for adamantane-1,3-diamine dihydrochloride. Due to the limited availability of direct experimental spectra for the dihydrochloride salt in publicly accessible literature, this document presents data for the free base, adamantane-1,3-diamine, and offers expert predictions for the spectral characteristics of the dihydrochloride form. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a workflow for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The high symmetry of the adamantane cage results in a relatively simple spectrum, which is nonetheless sensitive to substitution patterns.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic protons of the ammonium groups may exchange with protic solvents.

-

Instrument Setup: Utilize a high-field NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A spectral width of approximately 15 ppm, centered around 5 ppm, is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of around 200 ppm is generally used. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for adamantane-1,3-diamine (the free base) and the predicted data for its dihydrochloride salt. The formation of the dihydrochloride salt, where the amino groups are protonated to form ammonium groups (-NH₃⁺), is expected to cause a downfield shift (deshielding) of adjacent protons and carbons due to the electron-withdrawing nature of the positively charged nitrogen.

Table 1: ¹H and ¹³C NMR Data for Adamantane-1,3-Diamine [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.23 | s | 2H |

| 1.32 | m | 10H | |

| 1.44 | s | 4H (NH₂) | |

| 1.95 | m | 2H | |

| ¹³C | 31.0 | C-5, C-7 | |

| 35.38 | C-6 | ||

| 45.3 | C-4, C-8, C-9, C-10 | ||

| 49.22 | C-1, C-3 | ||

| 54.7 | C-2 |

Solvent: Benzene-d₆

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.0-3.5 | br s | 6H (-NH₃⁺) |

| ~2.0-2.5 | m | 2H | |

| ~1.5-2.0 | m | 10H | |

| ~1.4-1.6 | s | 2H | |

| ¹³C | ~55-60 | C-1, C-3 | |

| ~45-50 | C-4, C-8, C-9, C-10 | ||

| ~35-40 | C-2 | ||

| ~30-35 | C-6 | ||

| ~25-30 | C-5, C-7 |

Solvent: D₂O

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

The IR spectrum of solid this compound can be obtained as follows:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Data

The following table outlines the expected characteristic IR absorption bands for this compound. The presence of the ammonium groups will introduce distinct vibrational modes not present in the free diamine.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | N-H stretching (from -NH₃⁺) |

| ~2950-2850 | Strong | C-H stretching (adamantane cage) |

| ~1600-1500 | Medium-Strong | N-H bending (asymmetric) |

| ~1500-1400 | Medium | N-H bending (symmetric) |

| ~1450 | Medium | CH₂ scissoring |

| ~1380 | Medium | C-H bending |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining the mass spectrum of this compound is:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph. For non-volatile salts, techniques like electrospray ionization (ESI) are more appropriate.

-

Ionization: Ionize the sample. ESI is a soft ionization technique suitable for polar molecules and salts, which would likely produce the protonated molecular ion of the free diamine.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Expected Mass Spectrum

For this compound, the mass spectrum is expected to show the molecular ion of the free base, adamantane-1,3-diamine (C₁₀H₁₈N₂), which has a molecular weight of 166.27 g/mol . The primary ion observed would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 167.28. The fragmentation pattern would be characteristic of the adamantane cage.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| ~167.28 | [C₁₀H₁₈N₂ + H]⁺ (protonated molecular ion) |

| ~150.25 | [C₁₀H₁₆N]⁺ (loss of NH₃) |

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, starting from adamantane.

Caption: Synthesis and Characterization Workflow for this compound.

References

The Adamantane Cage: A Rigid Scaffold for Innovative Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane cage, a unique tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure offers significant advantages in drug design, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive overview of the adamantane core in medicinal chemistry, detailing its impact on drug absorption, distribution, metabolism, and excretion (ADME). We present a curated collection of quantitative data, including binding affinities and pharmacokinetic parameters of notable adamantane-containing drugs. Furthermore, this document furnishes detailed experimental protocols for the synthesis and evaluation of adamantane derivatives, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation.

Introduction: The Unique Physicochemical Properties of Adamantane

First isolated from crude oil in 1933, adamantane's cage-like structure (tricyclo[3.3.1.1^3,7^]decane) imparts exceptional thermal and chemical stability.[1][2] Its key features for medicinal chemistry include:

-

Rigidity and Three-Dimensionality: The rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This helps to escape the "flatland" of traditional aromatic ring systems in drug discovery.[3]

-

Lipophilicity: The bulky, hydrocarbon nature of adamantane significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and passage through the blood-brain barrier.[4]

-

Metabolic Stability: The adamantane nucleus is resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage and prolong a drug's half-life.

These properties have been successfully exploited in a range of clinically approved drugs targeting diverse therapeutic areas, from viral infections and neurodegenerative diseases to diabetes.[5][6]

Adamantane in Clinically Approved Drugs: A Quantitative Overview

The versatility of the adamantane scaffold is evident in the variety of approved drugs that incorporate this moiety. The following tables summarize key quantitative data for some of the most prominent examples.

Table 1: Antiviral and Neurological Adamantane Drugs - Activity and Pharmacokinetics

| Drug | Target(s) | Indication | Potency (IC₅₀ / Kᵢ) | Bioavailability (%) | Half-life (t½) (hours) |

| Amantadine | Influenza A M2 proton channel, NMDA receptor antagonist | Influenza A, Parkinson's disease | M2 Channel: ~1 µM; NMDA Receptor: ~1-10 µM | ~90 | 12-18 |

| Rimantadine | Influenza A M2 proton channel | Influenza A | M2 Channel: ~0.1 µM | >90 | 24-36 |

| Memantine | NMDA receptor antagonist (uncompetitive) | Alzheimer's disease | Kᵢ: 0.5-1 µM | 100 | 60-80 |

Table 2: Adamantane-Containing Drugs for Metabolic Disorders - Activity and Pharmacokinetics

| Drug | Target | Indication | Potency (IC₅₀) | Bioavailability (%) | Half-life (t½) (hours) |

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | ~1.3 nM | ~67 | 2.5 (parent), 3.1 (active metabolite) |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | ~4.5 nM | ~85 | 1.5 |

Key Therapeutic Areas and Mechanisms of Action

Antiviral Activity: Targeting the Influenza M2 Proton Channel

Amantadine and its derivative, rimantadine, were among the first adamantane-based drugs to be approved.[7] They inhibit the replication of the influenza A virus by blocking the M2 proton channel, a crucial component of the viral envelope.[8] This channel is responsible for acidifying the viral interior upon entry into the host cell's endosome, a necessary step for the release of the viral genome into the cytoplasm.[7]

Neurodegenerative Disorders: Modulating the NMDA Receptor

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel implicated in the pathophysiology of Alzheimer's disease.[9] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal cell death (excitotoxicity). Memantine's adamantane moiety allows it to block the channel pore, but only when it is open, thus preferentially inhibiting excessive, pathological receptor activation while sparing normal synaptic transmission.[9]

Type 2 Diabetes: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Saxagliptin and vildagliptin are potent and selective inhibitors of DPP-4, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. The adamantane group in these molecules plays a crucial role in their binding to the S2 extensive pocket of the DPP-4 enzyme, contributing to their high potency and selectivity.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane-based drugs.

Synthesis of Amantadine Hydrochloride

This protocol describes a common laboratory-scale synthesis of amantadine hydrochloride from 1-bromoadamantane.

Materials:

-

1-bromoadamantane

-

Formamide

-

Concentrated sulfuric acid (96%)

-

Potassium hydroxide (KOH)

-

Propylene glycol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Acetone

-

Ice

Procedure:

-

Formation of N-(1-adamantyl)formamide: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 1-bromoadamantane in an excess of formamide.

-

Slowly add concentrated sulfuric acid dropwise to the mixture while maintaining the temperature at approximately 90°C.

-

Continue stirring at 90°C for 4 hours, monitoring the reaction by TLC.[1]

-

After the reaction is complete, cool the mixture and pour it slowly into ice-cold water.

-

The precipitated white solid, N-(1-adamantyl)formamide, is collected by filtration and washed with cold water.[1]

-

Hydrolysis to Amantadine: In a separate flask, prepare a solution of potassium hydroxide in a mixture of water and propylene glycol.

-

Add the N-(1-adamantyl)formamide to the KOH solution and heat the mixture to approximately 135°C for 7 hours, or until the starting material is consumed (monitored by TLC).[1]

-

Cool the reaction mixture to room temperature and add ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Salt Formation: To the combined organic extracts, add an aqueous solution of hydrochloric acid and stir. The amantadine will move to the aqueous layer as the hydrochloride salt.

-

Separate the aqueous layer and evaporate the solvent under reduced pressure to obtain a white solid.

-

Recrystallize the crude amantadine hydrochloride from a suitable solvent such as acetone to yield the pure product.[11]

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the potency of compounds in inhibiting the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

DPP-4 inhibitor (e.g., Sitagliptin as a positive control)

-

Test compounds (adamantane derivatives)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

-

Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound dilutions or control. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the DPP-4 substrate (H-Gly-Pro-AMC) to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode for at least 30 minutes at 37°C.[12][13]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its metabolic stability.

Materials:

-

Pooled human liver microsomes

-

Test compounds

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[14]

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. Include control wells without the NADPH system to assess non-enzymatic degradation.[15]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[16]

-

Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.[15]

-

Conclusion and Future Directions

The adamantane scaffold continues to be a valuable tool in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and metabolic stability. Its successful incorporation into a diverse range of clinically approved drugs highlights its potential for developing novel therapeutics. Future research will likely focus on the synthesis of more complex, multi-substituted adamantane derivatives and hetero-adamantanes to explore new chemical space and target interactions.[3] The continued application of computational methods in conjunction with robust synthetic and biological evaluation will undoubtedly lead to the discovery of the next generation of adamantane-based drugs with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. jchr.org [jchr.org]

- 10. nbinno.com [nbinno.com]

- 11. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Cornerstone of Rigidity in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane, a tricyclic hydrocarbon with a unique diamondoid structure, has emerged as a pivotal building block in contemporary chemical synthesis. Its inherent rigidity, thermal stability, and three-dimensional geometry make it an invaluable scaffold for the rational design of advanced materials and therapeutics. This technical guide provides a comprehensive overview of the role of adamantane in synthesis, with a focus on its applications in drug discovery, polymer science, and supramolecular chemistry. Detailed experimental protocols for key synthetic transformations, quantitative data on material properties, and visual representations of underlying mechanisms are presented to equip researchers with the practical knowledge to leverage the exceptional properties of the adamantane core in their work.

Introduction: The Unique Properties of Adamantane

Adamantane (C₁₀H₁₆) is a perfectly symmetrical, strain-free molecule composed of three fused cyclohexane rings in the chair conformation.[1] This arrangement imparts a number of desirable physicochemical properties that are exploited in synthesis:

-

Rigidity and Pre-organization: The adamantane cage is exceptionally rigid, providing a predictable and well-defined three-dimensional structure. This pre-organization is crucial in applications such as host-guest chemistry and drug design, where precise spatial orientation of functional groups is paramount.[2]

-

Lipophilicity: The hydrocarbon nature of adamantane makes it highly lipophilic. In medicinal chemistry, this property is often utilized to enhance the membrane permeability and oral bioavailability of drug candidates.[3][4][5]

-

Thermal Stability: The strong C-C and C-H bonds within the adamantane framework result in excellent thermal stability. This makes adamantane-containing polymers suitable for high-performance applications.[6][7]

-

Chemical Inertness and Functionalization: While the adamantane core is relatively inert, its bridgehead positions can be selectively functionalized, allowing for its incorporation into a wide array of molecular architectures.[1]

Adamantane in Drug Discovery: A Scaffold for Enhanced Pharmacokinetics

The rigid adamantane scaffold has been successfully incorporated into numerous approved drugs, where it often serves to improve the pharmacokinetic profile of the active molecule.[4][8] By introducing the bulky adamantyl group, medicinal chemists can modulate properties such as metabolic stability, lipophilicity, and target binding.[4]

Case Study: Adamantane-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors, such as Saxagliptin, feature an adamantane moiety.[4] The adamantyl group in these inhibitors typically occupies a hydrophobic pocket in the active site of the DPP-4 enzyme, contributing to potent and selective binding.

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.

Experimental Protocol: Synthesis of a Key Intermediate for Saxagliptin

The synthesis of Saxagliptin involves the coupling of two key fragments, one of which is an adamantane-containing amino acid derivative. Below is a representative protocol for the synthesis of (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid.

Synthesis of (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. orientjchem.org [orientjchem.org]

- 3. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

The Adamantane Cage: A Technical Guide to the Discovery and Synthesis of Adamantane Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in petroleum in 1933 and its first laboratory synthesis in 1941.[1] Its unique diamondoid structure imparts exceptional properties, including high thermal stability, lipophilicity, and a rigid framework that has proven invaluable in medicinal chemistry and materials science. The functionalization of the adamantane cage, particularly with amino groups, has led to the development of a significant class of bioactive molecules.

The journey into the medicinal applications of adamantane derivatives began with the discovery of the antiviral properties of 1-aminoadamantane (amantadine) in 1964, marking a pivotal moment in the exploration of cage compounds in drug discovery.[2] This was followed by the serendipitous discovery of its anti-Parkinsonian effects in 1968.[3] These findings spurred extensive research into other amino-substituted adamantanes, including the diamino derivatives, which have emerged as versatile building blocks for novel therapeutics and advanced materials.[4][5]

This technical guide provides an in-depth exploration of the discovery and history of adamantane diamines, with a focus on their synthesis. It includes detailed experimental protocols for key synthetic methodologies, a comparative analysis of quantitative data, and visualizations of synthetic workflows and a relevant biological signaling pathway.

Historical Perspective: From Adamantane to its Diamines

The early history of adamantane is marked by the challenge of its synthesis. While first isolated from petroleum, its scarcity limited extensive study.[1] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical method for its synthesis through the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6] This made adamantane and its derivatives widely accessible for research.

Pioneering work by H. Stetter and his colleagues in the late 1950s and early 1960s laid the groundwork for the functionalization of the adamantane nucleus, including the introduction of amino groups.[7][8] The discovery of the biological activity of amantadine in the 1960s ignited the field of adamantane medicinal chemistry, leading to the development of other notable drugs like memantine and rimantadine.[2][3]

The synthesis of adamantane diamines followed, driven by the desire to create bifunctional molecules for use as monomers in polymer synthesis and as scaffolds for new therapeutic agents.[9] These diamines, particularly the 1,3-isomer, offer a rigid and well-defined spatial arrangement of amino groups, a feature that has been exploited in the design of enzyme inhibitors and receptor ligands.[10][11]

Synthesis of Adamantane Diamines

The synthesis of adamantane diamines can be achieved through several routes, primarily focusing on the 1,3- and 1,2-disubstituted isomers. The 2,2-disubstituted isomer is less common, and its synthesis is not well-documented in the literature.

1,3-Diaminoadamantane

1,3-Diaminoadamantane is the most studied of the diamine isomers. Its synthesis can be accomplished through various methods, each with its own advantages and disadvantages in terms of yield, cost, and reaction conditions.

1. Amination of 1,3-Dibromoadamantane with Urea: This method provides a convenient and relatively high-yielding route to 1,3-diaminoadamantane.[12][13] The reaction proceeds via an SN1 mechanism, facilitated by an acid catalyst.[10]

2. Hofmann Rearrangement of 1,3-Adamantanedicarboxamide: This classical method for converting amides to amines can be applied to the synthesis of 1,3-diaminoadamantane from the corresponding dicarboxamide.[12]

3. Curtius Rearrangement of 1,3-Adamantanediacyl Azide: Similar to the Hofmann rearrangement, the Curtius rearrangement provides a pathway from carboxylic acid derivatives to amines via an isocyanate intermediate.[14][15]

4. Reduction of 1,3-Dinitroadamantane: This method involves the initial nitration of adamantane, followed by the reduction of the nitro groups to amines.[9]

Table 1: Comparative Summary of Synthetic Routes to 1,3-Diaminoadamantane

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Amination with Urea | 1,3-Dibromoadamantane | Urea, Trifluoroacetic Acid, Diphenyl ether | 69-71 | [10][12] |

| Hofmann Rearrangement | 1,3-Adamantanedicarboxamide | Bromine, Sodium Hydroxide | Not specified | [12] |

| Curtius Rearrangement | 1,3-Adamantanediacyl Azide | Heat or photolysis | Not specified | [14] |

| Reduction of Dinitro | 1,3-Dinitroadamantane | Reducing agent (e.g., H₂, Raney Ni) | Not specified | [9] |

1,2-Diaminoadamantane

The synthesis of 1,2-diaminoadamantane is more complex due to the lower reactivity of the secondary carbon atoms of the adamantane cage. A multi-step synthesis is typically required.

dot

Caption: Synthetic workflow for 1,3-diaminoadamantane via bromination and amination.

Experimental Protocols

Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea

This protocol is adapted from the method described by Zhu et al.[12][13]

Step 1: Synthesis of 1,3-Dibromoadamantane

-

To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine dropwise.

-

Maintain the reaction at this temperature for 24 hours.

-

Treat the reaction mixture with an aqueous solution of sodium sulfite to quench the excess bromine.

-

Separate the organic layer and concentrate it to obtain a yellow solid.

-

Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.

Step 2: Synthesis of 1,3-Diaminoadamantane

-

Pre-heat a round-bottom flask containing diphenyl ether to 140 °C in an oil bath.

-

Add 1,3-dibromoadamantane, trifluoroacetic acid, and urea to the flask.

-

Heat the mixture to the desired reaction temperature (e.g., 180 °C) and stir for the specified time (e.g., 1.5 hours).

-

Cool the mixture and extract with chloroform (CHCl₃).

-

Concentrate the organic layer by vacuum distillation to obtain a white oily solid.

-

Dissolve the solid in 2M hydrochloric acid (HCl).

-

Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.

-

Extract the aqueous solution with chloroform.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate it by vacuum distillation to obtain 1,3-diaminoadamantane as a white solid.

Table 2: Spectroscopic Data for 1,3-Diaminoadamantane and its Precursor

| Compound | 1H NMR (300 MHz, CDCl₃) δ (ppm) | 13C NMR (75 MHz, CDCl₃) δ (ppm) | IR (KBr, νmax, cm-1) |

| 1,3-Dibromoadamantane | 1.70 (m, 2H), 2.26 (m, 2H), 2.30 (m, 8H), 2.87 (s, 2H) | 33.9 (C-6), 35.3 (C-5,7), 47.4 (C-4,8,9,10), 59.3 (C-2), 62.5 (C-1,3) | 2930, 2855, 695 (C-Br) |

| 1,3-Diaminoadamantane | 1.23 (s, 2H), 1.32 (m, 10H), 1.44 (NH₂, 4H), 1.95 (m, 2H) (in benzene-d₆) | 31.0 (C-5,7), 35.4 (C-6), 45.3 (C-4,8,9,10), 49.2 (C-1,3), 54.7 (C-2) (in benzene-d₆) | Not specified |

Applications in Drug Development and Neuroscience

Adamantane diamines and their derivatives are of significant interest to researchers in drug development due to the unique physicochemical properties imparted by the adamantane cage. The rigid, lipophilic nature of the adamantane moiety can enhance a drug's ability to cross the blood-brain barrier, improve its metabolic stability, and provide a scaffold for the precise orientation of pharmacophoric groups.[16][17]

One promising area of research is the development of adamantane amine derivatives as neuroprotective agents.[3][11] Overactivation of the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs) leads to excessive calcium influx, a key event in the excitotoxicity cascade that contributes to neuronal cell death in neurodegenerative disorders.[10] Adamantane derivatives, structurally similar to memantine, have been designed to act as dual inhibitors of both NMDA receptors and VGCCs, offering a multi-target approach to neuroprotection.[10]

Caption: General workflow for the biological evaluation of adamantane diamine derivatives.

References

- 1. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. knowunity.co.uk [knowunity.co.uk]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. US10197597B2 - Build sequences for mechanosynthesis - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]

- 10. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. studymind.co.uk [studymind.co.uk]

- 17. researchgate.net [researchgate.net]

Theoretical Examination of Adamantane-1,3-diamine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1,3-diamine dihydrochloride, a derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its constrained conformation and the presence of two primary amine groups make it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications and advanced material properties.[2][3] This technical guide provides an in-depth analysis of the theoretical studies concerning this compound, offering insights into its molecular structure, properties, and the computational methodologies employed in its investigation.

Molecular and Physical Properties

This compound is the salt form of adamantane-1,3-diamine. The parent diamine has a molecular formula of C10H18N2 and a molecular weight of approximately 166.27 g/mol .[4][5] The dihydrochloride salt has the molecular formula C10H20Cl2N2 and a molecular weight of 239.18 g/mol .[6] The rigid adamantane cage provides a predictable three-dimensional structure, which is a key feature exploited in drug design and the synthesis of polymers and metal-organic frameworks.[1][2][3]

Table 1: Physical and Chemical Properties of Adamantane-1,3-diamine and its Dihydrochloride Salt

| Property | Adamantane-1,3-diamine | This compound | Reference |

| Molecular Formula | C10H18N2 | C10H20Cl2N2 | [4][5][6] |

| Molecular Weight | 166.27 g/mol | 239.18 g/mol | [4][6] |

| CAS Number | 10303-95-4 | 26562-81-2 | [4][6] |

| Physical State | Solid | Solid | |

| Boiling Point | ~249°C | Not available | [4] |

| Flash Point | 122°C | Not available | [4] |

| Density | ~1.153 g/cm³ | Not available | [4] |

Theoretical and Computational Studies

While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, a wealth of computational research on the parent adamantane molecule and its derivatives provides a strong foundation for understanding its properties.[7][8][9] These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to investigate molecular structure, vibrational frequencies, and electronic properties.

Computational Methodology

A typical theoretical investigation of a molecule like this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected level of theory, such as the B3LYP functional with a 6-31G** basis set.[10] This process finds the minimum energy conformation of the molecule.

-